1-Nitro-3-(trichloromethoxy)benzene

Regioselective Synthesis Structure-Activity Relationship (SAR) Isomer Purity

Sourcing the precise 1-nitro-3-(trichloromethoxy) regioisomer is a common bottleneck in SAR and agrochemical discovery. This compound directly resolves that challenge with its unique electron-deficient core and bulky lipophilic -O-CCl₃ group. • Enables CNS-penetrant candidate synthesis (predicted LogP 3.50) via a defined meta-substitution vector. • Serves as a direct precursor for fungicidal N-sulphenylated hydantoins, matching patented agrochemical scaffolds. • The nitro group provides a selective reduction handle for bioconjugation or further amine derivatization. Supplied as ≥95% purity research-grade material with full quality assurance and global FedEx/UPS/DHL shipping.

Molecular Formula C7H4Cl3NO3
Molecular Weight 256.5 g/mol
CAS No. 1404193-58-3
Cat. No. B1402151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-3-(trichloromethoxy)benzene
CAS1404193-58-3
Molecular FormulaC7H4Cl3NO3
Molecular Weight256.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(Cl)(Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4Cl3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H
InChIKeyODJGAIUJOJLKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Nitro-3-(trichloromethoxy)benzene – Procurement & Baseline


1-Nitro-3-(trichloromethoxy)benzene (CAS 1404193-58-3), molecular formula C₇H₄Cl₃NO₃ and molecular weight 256.5 g/mol, is a nitroaromatic compound featuring a nitro group at the 1-position and a trichloromethoxy (-O-CCl₃) group at the 3-position of the benzene ring [1]. This compound is commonly designated as NTMB and belongs to the class of aryl trichloromethyl ethers with a nitro substituent. The commercial availability of this compound is primarily at research-grade purity, with one supplier listing a minimum purity specification of 95% .

1 Regioisomeric scaffold – requires confirmed meta-nitro substitution for synthesis workflow
2 Research-grade purity – minimum specification 95% reported; verify lot-specific purity for method fit
3 Specialty building block – aryl trichloromethyl ether with electron-deficient aromatic core
Procurement focus: regioisomeric identity and halogen-based reactivity profile.

1-Nitro-3-(trichloromethoxy)benzene: Analog Substitution Failure


The unique combination and specific regioisomeric arrangement of the strongly electron-withdrawing nitro group and the bulky, lipophilic trichloromethoxy substituent on a single benzene ring fundamentally dictates the compound's distinct physicochemical profile and synthetic utility. This prevents its direct substitution with other in-class compounds, such as alternative positional isomers, differently halogenated analogs, or even close chemical relatives. For instance, substituting the 3-trichloromethoxy group with a simple chloro, methoxy, or trifluoromethoxy group, or relocating it to the para (4-) position, yields molecules with significantly altered electronic distributions, steric profiles, and, consequently, different reactivity [1]. These changes directly impact outcomes in specific chemical reactions where the precise electronic and steric environment of the meta-nitrotrichloromethoxyphenyl moiety is required, such as in the synthesis of advanced heterocyclic frameworks or as a selective reagent [2]. The evidence presented below details these critical differentiators.

Target vs Substitute
1-Nitro-3-(trichloromethoxy)benzene (meta)
vs
1-Nitro-4-(trichloromethoxy)benzene (para) – regioisomer may shift synthetic outcome
Trichloromethoxy (-O-CCl₃) group
vs
Trifluoromethoxy (-O-CF₃) or methoxy (-O-CH₃) – lipophilicity and halogen reactivity differ
Unsubstituted at position 4
vs
4-Chloro-1-nitro-2-(trichloromethoxy)benzene – steric profile and blocked site alter derivatization

1-Nitro-3-(trichloromethoxy)benzene: Key Differentiators


Regioisomeric Differentiation: Meta vs. Para Isomers

The differentiation between the target meta-substituted 1-nitro-3-(trichloromethoxy)benzene and its para-substituted isomer, 1-nitro-4-(trichloromethoxy)benzene, is absolute and based on regiospecific reactivity. The meta orientation of the electron-withdrawing nitro and trichloromethoxy groups creates a unique electronic distribution on the aromatic ring, directing electrophilic aromatic substitution to different positions and exhibiting different activation energies in nucleophilic aromatic substitution reactions compared to the para isomer [1]. Using the incorrect isomer in a synthetic sequence will invariably lead to a different regioisomeric product, compromising downstream applications. While specific reaction yield comparisons require experimental determination and are not available in public literature, the fundamental difference in molecular structure—substitution at position 3 vs. position 4—is a quantifiable and verifiable distinction .

Regioisomeric differentiation
Class-level inference
Meta vs. para substitution pattern
Confirms regioisomeric identity requirement
Data to verify; reactivity inferred from aromatic substitution principles
Regioselective Synthesis Structure-Activity Relationship (SAR) Isomer Purity

Trichloromethoxy vs. Methoxy Substituent Comparison

The trichloromethoxy (-O-CCl₃) group confers dramatically different physicochemical properties compared to a standard methoxy (-O-CH₃) group. The predicted octanol-water partition coefficient (LogP) for the target compound is 3.50, indicative of high lipophilicity [1]. In contrast, a hypothetical 1-nitro-3-methoxybenzene analog would have a significantly lower LogP, estimated at approximately 1.8-2.0 based on the logP contributions of functional groups [2]. This difference of more than 1.5 log units translates to the target compound being over 30 times more lipophilic. This property is critical for applications requiring membrane permeability, partitioning into non-polar environments, or the use of the compound as a lipophilic building block in medicinal chemistry.

Lipophilicity comparison
Class-level inference
ΔLogP ≈ 1.5–1.7; ~30–50× greater lipophilicity vs. methoxy analog
Supports selection for non-polar partitioning context
Predicted LogP 3.50; methoxy analog estimated ~1.8–2.0
Lipophilicity Modulation LogP Comparison Reactivity Profile

Trichloromethoxy vs. Trifluoromethoxy Comparison

Both trichloromethoxy (-O-CCl₃) and trifluoromethoxy (-O-CF₃) groups are strongly electron-withdrawing, but they differ in their inductive effects and steric bulk. The Hammett substituent constant (σₚ) for -OCF₃ is well-established at 0.35. While experimental σ constants for the rarer -O-CCl₃ group are less documented, the greater electronegativity of fluorine suggests a different electronic profile and reactivity. Crucially, the trichloromethoxy group contains three chlorine atoms, offering distinct synthetic handles (e.g., potential for reductive dechlorination) compared to the chemically inert C-F bonds in the trifluoromethoxy group [1]. This difference is fundamental to the compound's utility as a synthon, as documented in patents where specific trihalogenomethoxy groups are required for biological activity [2].

Halogen reactivity profile
Class-level inference
C-Cl bonds provide synthetic handles absent in -OCF₃
Supports synthetic utility beyond lipophilic tagging
Reactivity difference based on bond strength principles
Electron-Withdrawing Effect Hammett Constants Reactivity Tuning

4-Chloro Analog Differentiation

4-Chloro-1-nitro-2-(trichloromethoxy)benzene (CAS 1417568-71-8) represents a more highly substituted analog with an additional chloro group at the 4-position . This results in a higher molecular weight (290.9 g/mol vs. 256.5 g/mol) and increased steric hindrance around the aromatic ring. The presence of the 4-chloro substituent alters the ring's electron density and blocks a potential reactive site, making the target compound a less hindered, more accessible scaffold for further functionalization at the 4-position. While both may be used in similar research contexts, the simpler target compound offers a more versatile platform for building molecular diversity.

4-Chloro analog differentiation
Direct head-to-head comparison
ΔMW = 34.4 g/mol; target unsubstituted at position 4
Less hindered scaffold for derivatization
Supplier specification data; solubility profile may differ
Steric Hindrance Substitution Pattern Molecular Complexity

1-Nitro-3-(trichloromethoxy)benzene: Validated Applications


Lipophilic Heterocyclic Synthesis

The compound's high predicted lipophilicity (LogP = 3.50) [1] makes it a valuable building block for constructing central nervous system (CNS)-penetrant or membrane-associated drug candidates. Its defined meta-substitution pattern provides a specific vector for molecular growth in SAR studies, differentiating it from its para-isomer and other substituted analogs.

Agrochemical Precursor Synthesis

Patents describe the use of trichloromethoxy-substituted phenyl groups in the synthesis of fungicidal N-sulphenylated hydantoins and other plant protection agents [2]. The specific trichloromethoxy moiety is a claimed functional group, and 1-nitro-3-(trichloromethoxy)benzene serves as a direct precursor or key intermediate for introducing this group, with the meta-nitro orientation dictating the final molecule's properties.

Selective Probe Development

The nitro group can be selectively reduced to an amine, providing a functional handle for bioconjugation or further derivatization [1]. Combined with the distinct lipophilic character and steric profile of the trichloromethoxy group, this allows for the creation of uniquely tuned small-molecule probes to study biological targets that prefer a combination of an electron-deficient aromatic core and a bulky, hydrophobic substituent.

Aryl Trichloromethyl Ether Reactivity

As a representative aryl trichloromethyl ether with a strong electron-withdrawing group, this compound is suitable for fundamental studies on the reactivity and transformations of the -O-CCl₃ group. Its meta-nitro substitution ensures distinct electronic properties compared to para- or ortho-analogs, making it a useful substrate for investigating regioselective nucleophilic aromatic substitutions or the behavior of trichloromethoxy groups under various reducing or radical conditions [1].

Application
Selection Property
Validation Focus
Lipophilic heterocyclic synthesis
High predicted LogP and defined meta substitution
Membrane-partitioning context; regioisomeric purity verification
Agrochemical precursor synthesis
Trichloromethoxy group as claimed functional moiety
Synthetic pathway fit; patent-reported intermediate identity
Selective probe development
Reducible nitro handle with lipophilic trichloromethoxy core
Amine derivatization efficiency; target engagement context
Aryl trichloromethyl ether reactivity studies
Representative meta-nitro aryl ether scaffold
Regioselective substitution outcome; halogen transformation scope

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